REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:8][CH3:9])=[CH:3][N:2]=1.O.NN>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:10])[CH2:8][CH3:9])=[CH:3][N:2]=1 |f:1.2|
|
Name
|
2-[1-(Pyridazin-4-yl)propyl]isoindoline-1,3-dione
|
Quantity
|
91.8 mg
|
Type
|
reactant
|
Smiles
|
N1=NC=C(C=C1)C(CC)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
83 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off with chloroform
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure repeatedly
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=C(C=C1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |